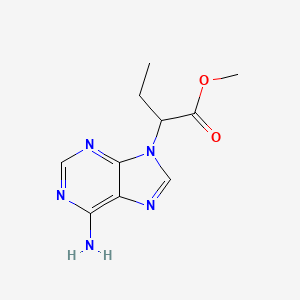

methyl 2-(6-amino-9H-purin-9-yl)butanoate

Description

Methyl 2-(6-amino-9H-purin-9-yl)butanoate is a purine derivative characterized by a 6-aminopurine base linked to a butanoate ester at the N9 position. The ester group at the second carbon of the butanoate chain distinguishes it from related compounds. Purine derivatives are widely studied for their roles in nucleic acid metabolism, antiviral activity, and kinase inhibition .

Properties

Molecular Formula |

C10H13N5O2 |

|---|---|

Molecular Weight |

235.24 g/mol |

IUPAC Name |

methyl 2-(6-aminopurin-9-yl)butanoate |

InChI |

InChI=1S/C10H13N5O2/c1-3-6(10(16)17-2)15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,3H2,1-2H3,(H2,11,12,13) |

InChI Key |

HIIFCKDJGBMDIO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)OC)N1C=NC2=C(N=CN=C21)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution at the N9 Position of Adenine

The N9 position of adenine is a common site for alkylation due to its nucleophilic character. A two-step approach involves:

- Synthesis of 2-Bromobutanoic Acid Methyl Ester : The esterification of 2-bromobutanoic acid with methanol under acidic conditions (e.g., H₂SO₄) yields 2-bromobutanoic acid methyl ester.

- Alkylation of 6-Aminopurine : Reacting 6-aminopurine with the bromoester in a polar aprotic solvent (e.g., DMF or DMSO) in the presence of a base such as potassium carbonate (K₂CO₃) facilitates N9-alkylation. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding the target compound after purification via column chromatography.

Key Considerations :

Mitsunobu Coupling for Stereocontrolled Synthesis

For enantiomerically pure derivatives, the Mitsunobu reaction offers a stereospecific pathway:

- Preparation of 2-Hydroxybutanoate Intermediate : Methyl 2-hydroxybutanoate is synthesized via esterification of 2-hydroxybutanoic acid with methanol.

- Mitsunobu Reaction with 6-Aminopurine : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxy group of the ester is displaced by the N9 nitrogen of 6-aminopurine. This method ensures retention of configuration at the chiral center, critical for bioactive analogs.

Advantages :

- High stereochemical fidelity.

- Avoids harsh alkylation conditions.

Protective Group Strategies

Temporary Protection of the Adenine Amino Group

The N6-amino group of adenine is prone to undesired reactions during alkylation. Protective strategies include:

- Trifluoroacetylation : Treatment with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) protects the N6-amino group as a trifluoroacetamide.

- Deprotection : Post-alkylation, the TFA group is removed using aqueous ammonia or methanolic HCl.

Example Protocol :

- Protect 6-aminopurine with TFAA in DCM (0°C, 2 hours).

- Alkylate with methyl 2-bromobutanoate (K₂CO₃, DMF, 70°C).

- Deprotect with 2 M NH₃ in methanol (room temperature, 4 hours).

Catalytic Methods and Optimization

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis enables coupling of adenine with preformed ester fragments:

- Suzuki-Miyaura Coupling : A boronated butanoate ester (e.g., methyl 2-boronobutanoate) is coupled with 9-chloroadenine using Pd(PPh₃)₄ as a catalyst.

- Buchwald-Hartwig Amination : Direct amination of methyl 2-bromobutanoate with adenine under palladium catalysis (e.g., Pd₂(dba)₃/Xantphos).

Yields and Conditions :

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | 65–70 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 55–60 |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-amino-9H-purin-9-yl)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Methyl 2-(6-amino-9H-purin-9-yl)butanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of methyl 2-(6-amino-9H-purin-9-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Notes

Structural Nuances Matter: Minor changes (e.g., ester position, substituent electronic effects) significantly alter pharmacokinetics and bioactivity.

Prodrug Potential: The target compound’s ester group highlights its utility as a prodrug, contrasting with hydrolytically stable phosphonate derivatives .

Research Gaps: Limited direct biological data exist for this compound; further studies on hydrolysis rates and target engagement are needed.

Biological Activity

Methyl 2-(6-amino-9H-purin-9-yl)butanoate is a purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a purine base linked to a butanoate side chain, which contributes to its biological activity. The synthesis of this compound typically involves the reaction of 6-amino-9H-purine with methyl butanoate under specific conditions to yield the desired product.

The biological activity of this compound can be attributed to its role in various biochemical pathways:

- Transmethylation Reactions : This compound acts as a methyl donor in transmethylation reactions, which are essential for the regulation of gene expression and protein function. It influences the methylation status of DNA and RNA, thereby affecting cellular processes such as proliferation and differentiation.

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of purines can inhibit key enzymes involved in metabolic pathways, including nicotinamide N-methyltransferase (NNMT). NNMT plays a critical role in the methylation of nicotinamide, impacting energy metabolism and detoxification processes .

- Antioxidant Properties : this compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress. This is particularly relevant in the context of liver health, where it can help mitigate damage from toxins .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Cell Proliferation : Compounds similar to this compound have been shown to reduce cell proliferation in various cancer cell lines. For instance, treatment with related purine derivatives resulted in a significant decrease in cell viability at concentrations ranging from 10 µM to 100 µM .

Case Studies

- Liver Health : A study examining the effects of methylated purines on liver cells highlighted their role in enhancing glutathione levels and reducing lipid peroxidation. The findings suggest that these compounds could be beneficial in preventing liver diseases such as fatty liver and cirrhosis .

- Cancer Research : Research into the effects of purine derivatives on cancer cell lines indicates that they may serve as potential therapeutic agents. In particular, their ability to inhibit NNMT suggests a pathway for reducing tumor growth by modulating metabolic processes associated with cancer progression .

Data Summary

| Parameter | Observation |

|---|---|

| Chemical Structure | This compound |

| Role in Transmethylation | Acts as a methyl donor |

| Enzyme Inhibition | Inhibits NNMT |

| Effects on Cell Proliferation | Significant reduction at high concentrations |

| Potential Applications | Liver health support, cancer therapeutics |

Q & A

Basic: What are the optimal synthetic routes for methyl 2-(6-amino-9H-purin-9-yl)butanoate, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves coupling purine derivatives with ester-functionalized side chains. For example, analogous compounds like ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate are synthesized via nucleophilic substitution or esterification under Boc-protected conditions using DMF as a solvent and triethylamine as a base . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Catalysis : Use of HATU or EDCI improves coupling efficiency in peptide-like bond formation .

- Temperature control : Reactions performed at 0–25°C minimize side reactions.

Yields can reach 51–60% after purification via flash chromatography (DCM/MeOH gradients) .

Advanced: How do structural modifications at the purine ring's amino group influence binding affinity to adenosine receptors?

Answer:

Positioning of the amino group (C2 vs. C6) alters hydrogen-bonding interactions with receptors. For instance:

- C6-amino derivatives (e.g., methyl 4-(6-amino-9H-purin-9-yl)butanoate) mimic adenine, showing higher affinity for adenosine A1 receptors .

- C2-amino analogs exhibit reduced binding due to steric hindrance .

Quantitative analysis via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended, with dissociation constants (Kd) typically ranging from 10 nM to 1 µM depending on substituents .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- FT-IR : Identifies ester carbonyl (C=O, ~1700 cm⁻¹) and purine ring vibrations (C-N, ~1600 cm⁻¹) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns protons (e.g., methyl ester at δ 3.7 ppm) and carbons (purine C8 at δ 150–155 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 235.24 for C10H13N5O2) .

Advanced: How can computational methods predict nonlinear optical (NLO) properties?

Answer:

Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis sets calculates hyperpolarizability (β) and dipole moments. For purine derivatives:

- Electron-withdrawing groups (e.g., ester) enhance β values, making the compound suitable for photonic applications.

- Solvent effects (PCM model) refine predictions, with polar solvents increasing NLO activity .

Basic: What are the solubility and stability profiles under various pH conditions?

Answer:

- Solubility : Soluble in DMSO (>10 mg/mL) and sparingly in water (<1 mg/mL). Hydrophobicity increases with longer alkyl chains .

- Stability : Ester hydrolysis occurs at pH > 8. Stability assays (HPLC monitoring) show >90% integrity after 24 hours at pH 5–7 .

Advanced: What strategies resolve contradictions in reported bioactivity data across studies?

Answer:

- Meta-analysis : Control variables like purity (≥95% via HPLC ), cell lines (HEK293 vs. HeLa), and assay conditions (e.g., ATP concentration in kinase assays).

- Dose-response curves : Replicate studies with standardized IC50 protocols to validate discrepancies .

Basic: What are common structural analogs and their key differences?

Answer:

| Compound Name | CAS Number | Molecular Formula | Key Feature |

|---|---|---|---|

| Methyl 3-(6-amino-9H-purin-9-yl)propanoate | 70259-15-3 | C9H11N5O2 | Shorter chain length, reduced steric effects |

| Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate | — | C14H18ClN5O4 | Chloro substituent enhances electrophilicity |

Advanced: How to design experiments to assess its role in nucleotide biosynthesis pathways?

Answer:

- Radiolabeled tracer studies : Incubate with <sup>14</sup>C-glycine and track incorporation into purine rings via autoradiography .

- Enzyme inhibition assays : Measure adenylosuccinate synthetase activity using HPLC-MS to detect intermediate accumulation .

- CRISPR knockouts : Use AICAR transformylase-deficient cell lines to isolate metabolic impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.